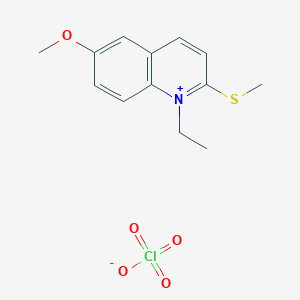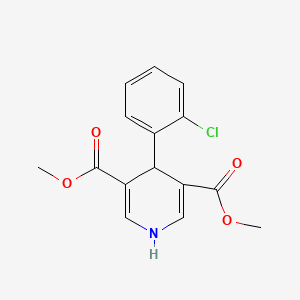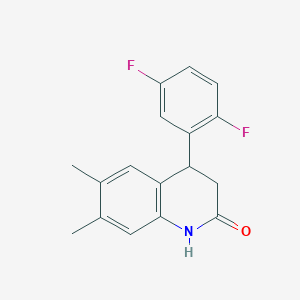
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly known as BDQ and has been found to possess a wide range of biological and pharmacological properties that make it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of BDQ is not fully understood, but it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in bacteria. This results in a depletion of ATP levels in the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
BDQ has been found to exhibit a number of biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of membrane potential, and the induction of cell death. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDQ is its potent antimycobacterial activity, which makes it a promising candidate for the development of new anti-tuberculosis drugs. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity to human cells.
Zukünftige Richtungen
There are many potential future directions for research on BDQ, including the development of new synthetic methods for its preparation, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases. Some other areas of future research include the investigation of its pharmacokinetic properties, the development of new drug delivery systems, and the optimization of its therapeutic efficacy. Additionally, further studies are needed to investigate the potential side effects and toxicity of BDQ, as well as its interactions with other drugs.
In conclusion, 4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a promising compound with potential applications in various fields of scientific research, particularly in the development of new anti-tuberculosis drugs. Its potent antimycobacterial activity and other biological and pharmacological properties make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
BDQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for the treatment of tuberculosis. It has been found to exhibit potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-10-7-14-13(12-5-3-4-6-15(12)18)9-17(20)19-16(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOAWXIGBKGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethyl-N-(2-phenylethyl)-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932165.png)
![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![2-(1-naphthyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932183.png)

![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)

![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3932205.png)
![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3932235.png)

![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3932238.png)
![2-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932251.png)

![N-(2-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3932260.png)
![1-(4-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3932261.png)
